molecular formula C21H18N4O4S B11524470 ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B11524470
M. Wt: 422.5 g/mol
InChI Key: HGCIJWLRHXBCGU-UHFFFAOYSA-N
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Description

Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate is a complex organic compound with a molecular formula of C21H18N4O3S2 This compound is known for its unique structure, which includes a pyrazole ring, a benzoxazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of enaminones with hydrazines under mild conditions to form the pyrazole skeleton . The benzoxazole moiety can be introduced through a nucleophilic substitution reaction with a suitable benzoxazole derivative . The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Ethyl 5-{[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-[[(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: .

    Ethyl 2-[[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-4-methyl-1,3-thiazole-5-carboxylate: .

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the pyrazole ring, benzoxazole moiety, and ethyl ester group in this compound contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H18N4O4S

Molecular Weight

422.5 g/mol

IUPAC Name

ethyl 5-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-1-phenylpyrazole-4-carboxylate

InChI

InChI=1S/C21H18N4O4S/c1-2-28-20(27)15-12-22-25(14-8-4-3-5-9-14)19(15)24-18(26)13-30-21-23-16-10-6-7-11-17(16)29-21/h3-12H,2,13H2,1H3,(H,24,26)

InChI Key

HGCIJWLRHXBCGU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4O3

Origin of Product

United States

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